![molecular formula C21H23N3O3S B2869539 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1252884-64-2](/img/structure/B2869539.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have demonstrated high anti-tumor activity . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Anti-HIV Activity
Indole derivatives have been studied for their potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives can act as antioxidants . This property could be useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , making them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This could be particularly useful in the fight against tuberculosis, a disease that remains a major global health problem.
Antidiabetic Activity
Indole derivatives have also been studied for their potential antidiabetic properties . This could make them useful in the treatment of diabetes, a condition that affects millions of people worldwide.
Mechanism of Action
While the exact mechanism of action for this compound is not provided, similar compounds have been found to inhibit PARP-1 . PARP-1 is a protein involved in DNA repair, and inhibitors of this protein have been used in cancer treatment to compromise the DNA repair mechanism of cancer cells, leading to cell death .
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-3-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-8-14-6-4-5-7-15(14)16/h4-7,10,12,16,19H,2-3,8-9,11,13H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXJTPYYQPFRN-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3CCC4=CC=CC=C34)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
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